Cas no 86123-95-7 ((2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid)

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid structure
86123-95-7 structure
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
86123-95-7
C9H17NO5
219.234983205795
MFCD08063987
60951
27281801

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Properties

Names and Identifiers

    • Boc-O-Methyl-D-serine
    • (R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Boc-D-Ser(Me)-OH
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl- (9CI)
    • Boc-O-methyl-D-Ser
    • N-Boc-O-methyl-D-serine
    • D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
    • (R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
    • N-(tert-butoxycarbonyl)-O-methyl-D-serine
    • (R)-2-(tert-butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic
    • (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine (ACI)
    • (2R)-2-(tert-Butoxycarbonylamino)-3-methoxypropanoic acid
    • (2R)-2-[[(tert-Butoxy)carbonyl]amino]-3-methoxypropanoic acid
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-methyl-D-serine
    • 86123-95-7
    • AC-25780
    • AKOS016843022
    • SW2VTV4J73
    • DTXSID70650672
    • (2R)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoic acid
    • (R)-2-TERT-BUTOXYCARBONYLAMINO-3-METHOXY-PROPIONIC ACID
    • RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • BCP04715
    • DS-11383
    • CS-D0906
    • EN300-648559
    • MFCD08063987
    • Q-102739
    • Boc-o-Methyl-D-serine
    • SCHEMBL527131
    • +Expand
    • MFCD08063987
    • RFGMSGRWQUMJIR-ZCFIWIBFSA-N
    • 1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
    • [C@H](C(=O)O)(COC)NC(=O)OC(C)(C)C

Computed Properties

  • 219.11100
  • 2
  • 5
  • 6
  • 219.111
  • 15
  • 233
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • 0.4
  • 84.9

Experimental Properties

  • 1.00160
  • 84.86000
  • 1.46
  • 355.8°C at 760 mmHg
  • 169 °C
  • Pale-yellow to Yellow-brown Liquid
  • 1.149

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Security Information

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Customs Data

  • 2924199090
  • China Customs Code:

    2924199090

    Overview:

    2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00350R-250mg
(R)-2-(tert-Butoxycarbonylamino)-3-methoxypropionic acid
86123-95-7 97%
250mg
$4.00 2024-04-21
A2B Chem LLC
AB45675-250mg
Boc-o-methyl-D-serine
86123-95-7 97%
250mg
$4.00 2024-04-19
abcr
AB283893-1 g
(R)-2-tert-Butoxycarbonylamino-3-methoxy-propionic acid, 97% (Boc-D-Ser(Me)-OH); .
86123-95-7 97%
1g
€78.90 2023-04-26
Ambeed
A122750-250mg
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
250mg
$5.0 2024-05-28
Apollo Scientific
OR52578-10g
Boc-O-Methyl-D-serine
86123-95-7 97%
10g
£64.00 2023-09-01
AstaTech
56482-1/G
BOC-O-METHYL-D-SERINE
86123-95-7 97%
1/G
$16 2022-06-01
ChemScence
CS-D0906-10g
D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-O-methyl-
86123-95-7 ≥97.0%
10g
$59.0 2022-04-26
Crysdot LLC
CD21001920-100g
(R)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoic acid
86123-95-7 97%
100g
$376 2024-07-18
eNovation Chemicals LLC
Y1006457-5G
(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid
86123-95-7 97%
5G
$65 2022-06-08
Fluorochem
047555-10g
Boc-o-Methyl-D-serine
86123-95-7 95%
10g
£51.00 2022-03-01

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ,  Water ;  30 min, 0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  20 h, -5 - 5 °C
Reference
Improved Synthesis and Impurity Identification of (R)-Lacosamide
Yang, Anjiang ; et al, Organic Process Research & Development, 2019, 23(5), 818-824

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tetrabutylammonium bromide Solvents: Toluene ;  0 - 10 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min, 0 - 10 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, -5 - 5 °C
1.4 Reagents: Citric acid Solvents: Water ;  < pH 3.5
Reference
Concise Synthesis of Lacosamide with High Chiral Purity
Chen, Meng-Di ; et al, ACS Omega, 2019, 4(4), 6546-6550

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
Reference
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
1.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: tert-Butanol ,  Water ;  rt
1.2 Reagents: tert-Butyllithium Solvents: Tetrahydrofuran ;  rt
Reference
Preparation and biological evaluation of key fragments and open analogs of scleritodermin A
Sellanes, Diver; et al, Tetrahedron, 2010, 66(29), 5384-5395

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
2.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 4-Methylmorpholine Solvents: 1,4-Dioxane ,  Water ;  2 h, 25 - 30 °C
2.1 Reagents: Sodium hydroxide Solvents: Toluene ;  0 - 10 °C; 2 h, 5 - 10 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3.5 - 4
Reference
Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide
Eadara, Kalyana Chakravarthi; et al, Pharma Chemica, 2016, 8(16), 98-104

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
2.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
Reference
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 30 min, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Methanol ;  5 h, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite ,  Monopotassium phosphate Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  3 h, rt
Reference
Chiral pool approach for the synthesis of functionalized amino acids: synthesis of antiepileptic drug (R)-lacosamide
Aratikatla, Eswar K.; et al, Tetrahedron Letters, 2015, 56(42), 5802-5803

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diisopropyl azodicarboxylate Solvents: Toluene ;  15 min, 0 °C
1.2 Reagents: Diphenylphosphoryl azide ;  10 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  36 h, 60 psi, rt
3.1 Reagents: Sodium hypochlorite ,  Sodium chlorite Catalysts: Tempo Solvents: Acetonitrile ,  Water ;  1 h, pH 6.7, 35 °C; 6 h, 35 °C; 35 °C → rt
3.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8, rt
3.3 Reagents: Sodium sulfite Solvents: Water ;  < 20 °C; 30 min, rt
3.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 3 - 4, rt
Reference
First asymmetric synthesis of the antiepileptic drug Lacosamide (Vimpat) based on a hydrolytic kinetic resolution strategy
Muthukrishnan, M.; et al, Tetrahedron: Asymmetry, 2011, 22(12), 1353-1357

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Raw materials

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Preparation Products

(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-methoxypropanoic acid Suppliers

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